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Compound of Interest

2H,4H,5H,6H,7H,8H-pyrazolo[4, 3-
Compound Name:

clazepine
CAS No.: 111416-17-2
Cat. No.: B3319427

Get Quote

Executive Summary: The Structural Evolution of
CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2) remains a critical yet elusive target in oncology. While "first-
generation" pan-CDK inhibitors like Roscovitine failed due to low potency, and "second-
generation” compounds like Dinaciclib faced therapeutic index challenges, the field is shifting
toward novel scaffolds that offer better physicochemical properties and selectivity.

The pyrazolo[4,3-c]azepine scaffold represents a strategic bioisosteric modification of the
Paullone class (benzazepinones). By replacing the fused benzene ring of the Paullone with a
pyrazole moiety, medicinal chemists aim to:

o Enhance Solubility: The pyrazole nitrogen offers a handle for hydrogen bonding and reduces
lipophilicity compared to the all-carbon benzene ring.

o Exploit Non-Planarity: The 7-membered azepine ring introduces a "pucker” or twist,
potentially allowing the molecule to probe unique hydrophobic pockets in the CDK2 ATP-
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binding site that flat purine-based inhibitors cannot access.

Structural & Mechanistic Comparison
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Mechanistic Insight: The "Azepine Twist"

Unlike Roscovitine, which mimics the flat adenine base of ATP, the pyrazolo[4,3-C]azepine
scaffold introduces a conformational constraint via the 7-membered ring.

o Hinge Region: The pyrazole moiety (specifically N1/N2) typically forms the critical hydrogen
bonds with the hinge region residues (e.g., Leu83 in CDK2).

e Solvent Channel: The azepine ring projects substituents towards the solvent-exposed region,
allowing for the attachment of solubilizing groups (e.g., piperazines) without disrupting the
hinge binding. This is a distinct advantage over the rigid Paullone system.
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Signaling Pathway Visualization

The following diagram illustrates the critical role of CDK2 in the G1/S phase transition and how
these inhibitors intervene.
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Caption: CDK2 activation loop driving the G1-to-S phase transition. Inhibitors target the ATP-
binding pocket of the CDK2-Cyclin E complex.

Experimental Validation Protocols

To objectively compare a novel pyrazolo[4,3-c]lazepine derivative against Roscovitine, the
following self-validating protocols must be employed.

A. In Vitro Kinase Assay (ADP-GIo)

Objective: Determine the IC50 of the compound against recombinant CDK2/CyclinE complex.
Reagents:

e Recombinant Human CDK2/CyclinE1l (active).

e ADP-Glo™ Kinase Assay Kit (Promega).

e Substrate: Histone H1 peptide.

Protocol:

Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10 uM).

e Reaction: Mix 2 pL compound + 4 pL CDK2 enzyme (2 ng/pL) + 4 pL ATP/Substrate mix (10
UM ATP, 0.2 pg/puL Histone H1) in a 384-well white plate.

e Incubation: Incubate at Room Temperature (RT) for 60 minutes.

e Termination: Add 10 pL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min at
RT.

o Detection: Add 20 pL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
Incubate 30 min.

e Read: Measure Luminescence.

e Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.
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o Validation Criteria: Z-factor > 0.5; Roscovitine IC50 control must fall within 0.2—0.5 pM.

B. Cellular Proliferation & Cell Cycle Analysis

Objective: Confirm that kinase inhibition translates to G1/S arrest in cells.

Workflow Diagram:

MTT/CellTiter-Glo L Calculate GI50
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e Pl Staining > Quantify G1/S Arrest
(Flow Cytometry)

Click to download full resolution via product page

Caption: Dual-stream validation workflow for assessing cellular potency (GI50) and mechanism
of action (Cell Cycle Arrest).

Protocol Steps (Flow Cytometry):
e Seed HCT-116 cells at

cells/well in 6-well plates.

e Treat with compound (at 1x, 5x, 10x IC50) for 24 hours. Include DMSO control and Dinaciclib
(10 nM) positive control.

e Harvest cells (trypsinize), wash with PBS.
o Fixation: Add dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

» Staining: Wash ethanol, resuspend in PBS containing RNase A (100 pg/mL) and Propidium
lodide (50 pug/mL). Incubate 30 min at 37°C.

e Analysis: Analyze >10,000 events on a Flow Cytometer. Look for accumulation in the GO/G1
peak (2N DNA content) and depletion of the S-phase.
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Synthesis & Chemical Accessibility

The synthesis of the pyrazolo[4,3-c]azepine core is often achieved via a "One-Pot"
multicomponent reaction or a cyclization strategy, which is more efficient than the multi-step
synthesis required for complex purine analogs.

o Key Intermediate: 4-amino-5-pyrazolecarboxylates.

o Cyclization: Reaction with suitable dielectrophiles (e.g., activated azepine precursors or via
ring expansion of piperidines).

o Advantage: This modularity allows for rapid "SAR (Structure-Activity Relationship)
exploration” to optimize selectivity against CDK1 (the primary off-target).

Conclusion

The pyrazolo[4,3-clazepine scaffold is a promising "Next-Generation" kinase inhibitor template.
While it shares the ATP-mimetic properties of Roscovitine, its fused bicyclic azepine structure
offers:

o Improved Selectivity Potential: Through unique steric interactions in the solvent channel.

» Enhanced Physicochemical Properties: Better solubility and metabolic stability compared to
flat aromatic stacks.

» Versatility: Recent patent literature links this scaffold not just to CDKs, but also to KRas and
Bromodomain inhibition, suggesting it is a "privileged structure" for protein-protein interaction
interfaces.

Researchers should prioritize this scaffold when seeking to overcome the solubility and
selectivity ceilings of classical purine-based CDK inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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